molecular formula C41H70O13 B1233584 Macrophyllosaponin B CAS No. 184104-60-7

Macrophyllosaponin B

Cat. No.: B1233584
CAS No.: 184104-60-7
M. Wt: 771 g/mol
InChI Key: JMQANMQRQDNDDA-HONHFKFVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Macrophyllosaponin B is a cycloartane-type triterpenoid saponin primarily isolated from Astragalus species, such as Astragalus oleifolius and Astragalus trojanus . It exhibits significant immunomodulatory properties, including:

  • Th1/Th2 Balance Modulation: Enhances Th1 lymphocyte activity (via IL-2 and IFN-γ stimulation) while suppressing Th2 responses (via IL-4 inhibition) .
  • Lymphocyte Proliferation: Promotes T- and B-cell proliferation in murine models at 50–200 mg/kg doses .
  • Anti-inflammatory Effects: Inhibits inducible nitric oxide synthase (iNOS), reducing NO production .
  • Adjuvant Activity: Enhances antigen-specific IgG1 and IgG2 antibody titers when co-administered with vaccines .

Its low hemolytic activity (≤20% at 500 µg/mL) distinguishes it from many saponins with higher cytotoxicity .

Properties

CAS No.

184104-60-7

Molecular Formula

C41H70O13

Molecular Weight

771 g/mol

IUPAC Name

2-[[(1S,3S,4S,6S,10S,12S,16R)-4,10-dihydroxy-15-[(2R,5S)-6-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyheptan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C41H70O13/c1-19(9-10-26(37(5,6)50)53-34-31(48)29(46)23(43)17-51-34)21-11-12-39(8)33-22(42)15-24-36(3,4)27(54-35-32(49)30(47)28(45)20(2)52-35)16-25(44)41(24)18-40(33,41)14-13-38(21,39)7/h19-35,42-50H,9-18H2,1-8H3/t19-,20?,21?,22+,23?,24?,25+,26+,27+,28?,29?,30?,31?,32?,33?,34?,35?,38-,39+,40+,41-/m1/s1

InChI Key

JMQANMQRQDNDDA-HONHFKFVSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(C34CC35CCC6(C(CCC6(C5C(CC4C2(C)C)O)C)C(C)CCC(C(C)(C)O)OC7C(C(C(CO7)O)O)O)C)O)O)O)O

Isomeric SMILES

CC1C(C(C(C(O1)O[C@H]2C[C@@H]([C@]34C[C@]35CC[C@@]6(C(CC[C@]6(C5[C@H](CC4C2(C)C)O)C)[C@H](C)CC[C@@H](C(C)(C)O)OC7C(C(C(CO7)O)O)O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C34CC35CCC6(C(CCC6(C5C(CC4C2(C)C)O)C)C(C)CCC(C(C)(C)O)OC7C(C(C(CO7)O)O)O)C)O)O)O)O

Synonyms

macrophyllosaponin B

Origin of Product

United States

Comparison with Similar Compounds

Astragaloside VII

Source : Astragalus spp.
Key Similarities :

  • Shares Th1-promoting activity via IL-2 and IFN-γ induction .
  • Enhances splenocyte proliferation and antibody titers in immunized mice . Key Differences:
  • Dose Efficacy : Astragaloside VII requires lower doses (120 µg) for comparable antibody enhancement vs. Macrophyllosaponin B (200 mg/kg) .
  • Secondary Effects : Astragaloside VII specifically activates dendritic cells, while this compound directly suppresses Th2 cytokines .

QS-21 (Quillaja saponaria)

Source : Quillaja saponaria bark.
Key Similarities :

  • Used as a vaccine adjuvant to enhance antigen-specific antibodies and cytotoxic T lymphocytes (CTLs) .
    Key Differences :
  • Mechanism : QS-21 strongly activates CTLs via CD8+ T-cell pathways, whereas this compound focuses on CD4+ T-cell modulation .
  • Safety : QS-21 exhibits higher hemolytic activity, limiting its therapeutic window compared to this compound .

Platycodin D

Source : Platycodon grandiflorus.
Key Similarities :

  • Stimulates NK cell activity and Th1/Th2 cytokine balance .
    Key Differences :
  • Cytokine Profile : Platycodin D upregulates both Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-6) cytokines, unlike this compound’s Th1-specific bias .
  • Antibody Production : Platycodin D enhances IgM and IgG more potently in primary immune responses .

β-Aescin

Source : Aesculus hippocastanum.
Key Similarities :

  • Anti-inflammatory effects via TNF-α and IL-1β suppression .
    Key Differences :
  • Pro-inflammatory vs. Anti-inflammatory : Crude β-aescin extracts increase pro-inflammatory cytokines (TNF-α, IL-6), while purified β-aescin synergizes with glucocorticoids for anti-inflammatory action—contrasting this compound’s direct Th1/Th2 modulation .

Curcumin

Source : Curcuma longa.
Key Similarities :

  • Inhibits lymphocyte proliferation (e.g., PHA-stimulated cells) .
    Key Differences :
  • Immunosuppressive Bias: Curcumin broadly suppresses IL-2 and NK cell activity, whereas this compound selectively enhances Th1-driven immunity .
  • Bioavailability : Curcumin’s poor solubility limits efficacy compared to saponins like this compound .

Comparative Data Table

Compound Source Key Immunomodulatory Actions Th1/Th2 Balance Hemolytic Activity (500 µg/mL) Notable Applications
This compound Astragalus spp. ↑ IL-2, IFN-γ; ↓ IL-4; ↑ T/B-cell proliferation Th1-promoting ≤20% Vaccine adjuvant, RA therapy
Astragaloside VII Astragalus spp. ↑ IL-2, IFN-γ; dendritic cell activation Th1-promoting ≤20% Vaccine adjuvant
QS-21 Quillaja saponaria ↑ CTLs, antigen-specific antibodies Th1/Th2-neutral 40–60% Commercial vaccine adjuvant
Platycodin D Platycodon grandiflorus ↑ NK cells; ↑ IFN-γ, IL-2, IL-4, IL-6 Balanced 30–50% Respiratory infection therapy
β-Aescin Aesculus hippocastanum ↓ TNF-α, IL-1β; antiviral activity Anti-inflammatory 25–35% Anti-inflammatory, antiviral
Curcumin Curcuma longa ↓ IL-2, NK cell activity; immunosuppressive Broad suppression N/A Chronic inflammation

Research Findings and Clinical Relevance

  • This compound vs. QS-21 : While both are adjuvants, this compound’s Th1-specificity and lower toxicity make it preferable for diseases requiring cellular immunity (e.g., tuberculosis) .
  • This compound vs. β-Aescin : The former’s dual role in immune stimulation and anti-inflammatory action contrasts with β-aescin’s context-dependent pro-/anti-inflammatory effects .
  • Synergistic Potential: Combining this compound with Astragaloside VII enhances antibody titers and splenocyte proliferation more effectively than either compound alone .

Q & A

Q. What are the standard methodologies for isolating Macrophyllosaponin B from plant sources, and how can purity be validated?

this compound is typically isolated from Astragalus species (e.g., A. oleifolius) using solvent extraction followed by chromatographic techniques. Ethanol or methanol extracts are subjected to column chromatography (e.g., silica gel, reversed-phase HPLC) for purification . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and high-resolution mass spectrometry (HR-MS) to confirm structural integrity. Bedir et al. (2000a) provide a detailed protocol for isolating cycloartane-type saponins, emphasizing the importance of comparing spectral data with literature values .

Q. Which in vitro assays are commonly used to evaluate this compound’s bioactivity?

Standard assays include:

  • Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays at concentrations ranging from 1–1,000 μM, with EC₅₀ values calculated .
  • Chemotactic effects : Caenorhabditis elegans models to assess neurotoxicity and genotoxicity, using motility scoring and survival rates at varying doses (e.g., 1–1,000 μg/mL) .
  • Immunomodulation : IL-2 induction in lymphocyte cultures, measured via ELISA or flow cytometry .

Q. How should researchers address variability in bioactivity results across different studies?

Variability often arises from differences in extraction protocols, solvent systems, or biological models. To mitigate this:

  • Standardize extraction methods (e.g., Soxhlet vs. maceration).
  • Include positive controls (e.g., ascorbic acid for antioxidant assays).
  • Replicate experiments across multiple cell lines or model organisms (e.g., murine macrophages alongside C. elegans) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s genotoxic vs. protective effects?

Studies report genotoxicity at high doses (e.g., 1,000 μg/mL in C. elegans) but protective effects at lower doses (1–100 μg/mL) . To reconcile this:

  • Perform dose-response curves with narrower concentration ranges.
  • Combine comet assays (DNA damage) with oxidative stress markers (e.g., ROS levels, SOD activity).
  • Compare results across models (e.g., C. elegans vs. mammalian cell lines) to assess species-specific responses .

Q. What experimental designs are optimal for studying this compound’s immunoadjuvant properties in vivo?

  • Animal models : Use BALB/c mice immunized with ovalbumin (OVA) or similar antigens, co-administered with this compound (0.1–1 mg/kg) .
  • Outcome measures : Quantify IgG/IgM titers via ELISA, cytokine profiling (IL-2, IFN-γ), and lymphoproliferation assays.
  • Controls : Include alum-based adjuvants for comparison. Nalbantsoy et al. (2011) demonstrated enhanced antibody production with this compound, suggesting Th1/Th2 balance modulation .

Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Synthetic modifications : Introduce functional groups (e.g., acetylation, glycosylation) to the aglycone or sugar moieties.
  • Assay panels : Test modified compounds across antioxidant, cytotoxic, and immunomodulatory assays.
  • Computational modeling : Use molecular docking to predict interactions with targets like TLR4 or NF-κB pathways .

Methodological Guidance for Data Interpretation

Q. How should dose-response data with non-significant trends be interpreted?

Example: In Alkas et al. (2023), this compound showed no significant chemotactic inhibition at 1–1,000 μg/mL (p > 0.05) . To address this:

  • Increase sample size or test higher doses (if solubility permits).
  • Use synergistic approaches (e.g., combine with astragaloside VII).
  • Validate findings with alternative assays (e.g., microfluidic chemotaxis chambers) .

Q. What strategies validate this compound’s hepatoprotective claims in preclinical studies?

  • In vivo models : Induce liver injury in rats with CCl₄ or acetaminophen, then administer this compound (10–50 mg/kg).
  • Biomarkers : Measure ALT, AST, and hepatic lysozyme activity.
  • Histopathology : Compare liver sections for necrosis/inflammation reduction. Vitcheva et al. (2013) used similar methods for related saponins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.